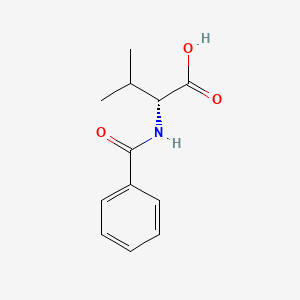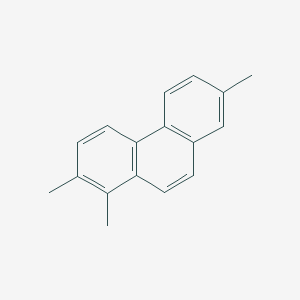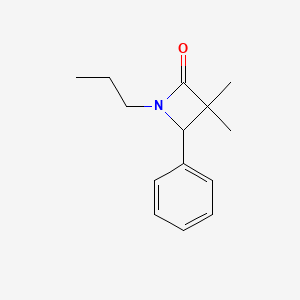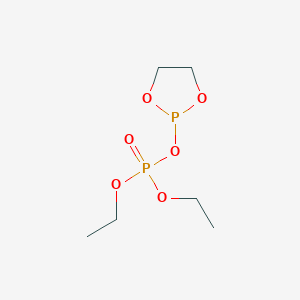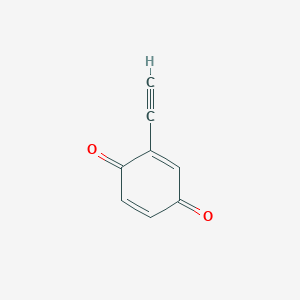
2,5-Cyclohexadiene-1,4-dione, 2-ethynyl-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Cyclohexadiene-1,4-dione, 2-ethynyl-(9CI) is an organic compound with the molecular formula C8H4O2. It is a derivative of cyclohexadiene-1,4-dione, where an ethynyl group is attached to the second carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Cyclohexadiene-1,4-dione, 2-ethynyl-(9CI) typically involves the reaction of cyclohexadiene-1,4-dione with an ethynylating agent under controlled conditions. One common method is the use of ethynyl magnesium bromide in a Grignard reaction, followed by oxidation to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale Grignard reactions or other ethynylation techniques, followed by purification processes such as recrystallization or chromatography to obtain high-purity 2,5-Cyclohexadiene-1,4-dione, 2-ethynyl-(9CI) .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: It can participate in substitution reactions, where the ethynyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted cyclohexadiene-1,4-dione derivatives.
Scientific Research Applications
2,5-Cyclohexadiene-1,4-dione, 2-ethynyl-(9CI) has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of antiproliferative agents.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2,5-Cyclohexadiene-1,4-dione, 2-ethynyl-(9CI) involves its interaction with cellular targets, leading to various biological effects. It can act as an electron acceptor, participating in redox reactions within cells. This can lead to the generation of reactive oxygen species, which can induce apoptosis in cancer cells. The compound may also interact with specific enzymes or proteins, modulating their activity and affecting cellular pathways .
Comparison with Similar Compounds
- 2,5-Cyclohexadiene-1,4-dione, 2-phenyl-
- 2,5-Cyclohexadiene-1,4-dione, 2-chloro-3-hydroxy-
- 2,5-Cyclohexadiene-1,4-dione, 2,5-bis(dimethylamino)-
Comparison: 2,5-Cyclohexadiene-1,4-dione, 2-ethynyl-(9CI) is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and potential biological activity. Compared to its phenyl or chloro-hydroxy derivatives, the ethynyl group provides different electronic properties and reactivity patterns, making it a valuable compound for specific applications in research and industry .
Properties
Molecular Formula |
C8H4O2 |
|---|---|
Molecular Weight |
132.12 g/mol |
IUPAC Name |
2-ethynylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C8H4O2/c1-2-6-5-7(9)3-4-8(6)10/h1,3-5H |
InChI Key |
DSWNYIKPLMHHFE-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC(=O)C=CC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


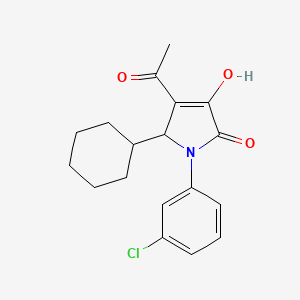
![Magnesium;5,5-dioxido-2,4,6,8,9,10-hexaoxa-1,5-disila-3,7-dialuminatricyclo[5.1.1.11,3]decane](/img/structure/B13806403.png)
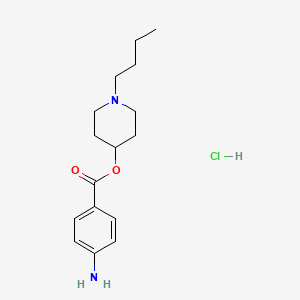
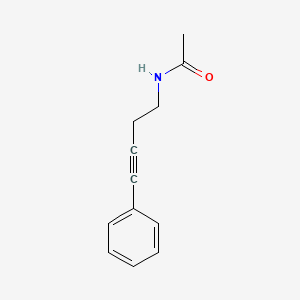
![1,2-Dihydroazeto[1,2-a]benzimidazole](/img/structure/B13806420.png)
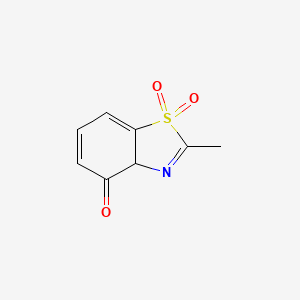
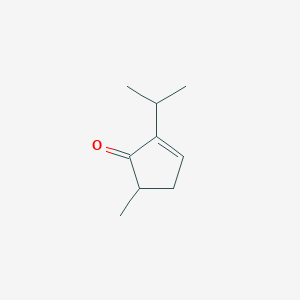
![2-(1,1-Dimethyl-2-propenyl)bicyclo[2.2.1]heptane](/img/structure/B13806447.png)
